molecular formula C17H14ClF2NO3S B11096884 ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11096884
M. Wt: 385.8 g/mol
InChI Key: LJAQWOKWOWQBNT-UHFFFAOYSA-N
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Description

ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur . The specific synthetic route and reaction conditions for this compound would require detailed experimental procedures, which are often optimized for yield and purity.

Chemical Reactions Analysis

ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

The uniqueness of ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClF2NO3S

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H14ClF2NO3S/c1-2-24-17(23)14-8-4-3-5-13(8)25-16(14)21-15(22)9-6-11(19)12(20)7-10(9)18/h6-7H,2-5H2,1H3,(H,21,22)

InChI Key

LJAQWOKWOWQBNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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